molecular formula C13H14N2O B14458485 10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one CAS No. 73554-47-9

10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one

Cat. No.: B14458485
CAS No.: 73554-47-9
M. Wt: 214.26 g/mol
InChI Key: IGBJKZXWNRIPHK-UHFFFAOYSA-N
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Description

10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one can be achieved through several methods. One common approach involves the bicyclization of m-phenylenebishydrazone of ethyl pyruvate in polyphosphates through the Fischer reaction, which simultaneously forms two pyrrole rings . Another method involves attaching a pyrrole ring to an indoline molecule . These methods have been optimized to increase the yields of the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are carefully controlled to ensure high yield and purity. The use of efficient condensing agents, such as ethyl esters of polyphosphoric acid (EEPPA), has been shown to be effective in the bicyclization process .

Chemical Reactions Analysis

Types of Reactions

10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield different oxidized derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one involves its interaction with specific molecular targets and pathways. For example, as a hyaluronidase inhibitor, it binds to the enzyme’s active site, preventing it from breaking down hyaluronan . This inhibition can reduce the spread of cancer cells and bacterial infections. The compound’s unique structure allows it to interact with various biological targets, making it a versatile molecule for research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one is unique due to its specific structural configuration, which allows for distinct interactions with biological targets. Its ability to inhibit hyaluronidase and other enzymes sets it apart from other similar compounds .

Properties

CAS No.

73554-47-9

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

10-(aminomethyl)-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one

InChI

InChI=1S/C13H14N2O/c14-8-10-9-4-1-2-5-11(9)15-12(10)6-3-7-13(15)16/h1-2,4-5H,3,6-8,14H2

InChI Key

IGBJKZXWNRIPHK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N2C(=O)C1)CN

Origin of Product

United States

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